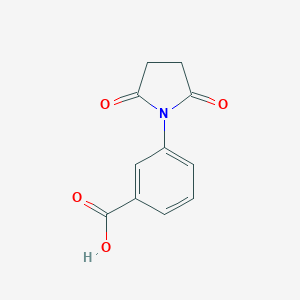

Acide 3-(2,5-dioxopyrrolidin-1-yl)benzoïque

Vue d'ensemble

Description

3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H9NO4 . It can be synthesized from methyl 3-aminobenzoate .

Synthesis Analysis

The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid involves reactions of alkyl 4-aminobenzoates with maleic anhydride to give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates .Molecular Structure Analysis

The molecular structure of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is characterized by the presence of a pyrrolidinyl ring attached to a benzoic acid group . The InChI code for this compound is 1S/C11H9NO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-3,6H,4-5H2,(H,15,16) .Physical And Chemical Properties Analysis

3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid has a molecular weight of 219.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound is solid at room temperature .Mécanisme D'action

Target of Action

Compounds with similar structures have been associated with a broad spectrum of biological activity, including anticonvulsant, anti-inflammatory, and bactericidal effects .

Mode of Action

It is suggested that the compound may inhibit calcium currents mediated by cav12 (L-type) channels . This inhibition could potentially alter the function of these channels, leading to the observed biological effects.

Pharmacokinetics

It is noted that the compound revealed high metabolic stability on human liver microsomes . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.

Result of Action

Based on its suggested mode of action, the compound could potentially alter cellular processes that are regulated by calcium ions .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid in laboratory experiments is its relatively low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of chemical reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very stable and can degrade over time.

Orientations Futures

The potential applications of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid are vast and are continuing to be explored. Future research could focus on developing more efficient and cost-effective methods for synthesizing this compound. Additionally, further research could be conducted to explore its potential applications in pharmaceuticals, dyes, pigments, and polymers. Additionally, further research could focus on exploring its potential as an antioxidant and anti-inflammatory agent. Finally, further research could focus on exploring its potential as a reagent for a variety of chemical reactions.

Applications De Recherche Scientifique

Pharmacologie Recherche anticonvulsivante

L'acide 3-(2,5-dioxopyrrolidin-1-yl)benzoïque a été étudié pour son utilisation potentielle dans le traitement anticonvulsivant. Des études ont exploré ses effets aigus sur les seuils convulsifs chez les animaux, indiquant sa pertinence dans le développement de nouveaux médicaments anticonvulsivants .

Biochimie Analyse des interactions protéine-protéine

Ce composé est utilisé dans la spectrométrie de masse de réticulation (XL-MS) pour analyser les interactions protéine-protéine (PPI), ce qui est crucial pour comprendre les fonctions cellulaires et identifier les cibles thérapeutiques .

Amélioration de la production d'anticorps

La recherche a montré que des dérivés de l'this compound peuvent stimuler la production d'anticorps monoclonaux dans les cultures cellulaires, ce qui est important pour le développement biopharmaceutique .

Intermédiaire de synthèse organique

Le composé sert d'intermédiaire dans la synthèse de diverses molécules organiques, démontrant sa polyvalence et son importance dans la synthèse chimique .

5. Chimie analytique : Chromatographie et spectrométrie de masse Il est utilisé en chromatographie et en spectrométrie de masse pour l'analyse d'échantillons biologiques complexes, aidant à l'identification et à la quantification des biomolécules .

Docking moléculaire Découverte de médicaments

La structure du composé a été utilisée dans des études de docking moléculaire pour prédire son interaction avec des cibles biologiques, ce qui est une étape clé dans le processus de découverte de médicaments .

Étalons de référence Tests pharmaceutiques

L'this compound est également disponible en tant qu'étalon de référence pour les tests pharmaceutiques afin de garantir l'exactitude et la fiabilité des résultats analytiques .

8. Recherche chimique : Fiches de données de sécurité (FDS) Ses Fiches de données de sécurité (FDS) sont essentielles pour la manipulation et les protocoles de sécurité dans les laboratoires de recherche, garantissant des pratiques sûres lors du travail avec des produits chimiques .

Propriétés

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-3,6H,4-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQRYKGDEGNALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351143 | |

| Record name | 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60693-31-4 | |

| Record name | 3-(2,5-Bis(oxidanylidene)pyrrolidin-1-yl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060693314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2,5-BIS(OXIDANYLIDENE)PYRROLIDIN-1-YL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U968NU7T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)

![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)

![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)

![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)

![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)